4-Bromo-1-chloro-2-ethoxybenzene
Overview
Description
4-Bromo-1-chloro-2-ethoxybenzene is a chemical compound with the molecular weight of 235.51 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a process that includes a Friedel Crafts acylation followed by a Clemmensen Reduction . It is also used as a reagent in the synthesis of Dapagliflozin .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H8BrClO/c1-2-11-8-5-6 (9)3-4-7 (8)10/h3-5H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 235.51 .Scientific Research Applications
Electrochemical Reactions
A study by Horio et al. (1996) explored the electrochemical fluorination of aromatic compounds, including halobenzenes like 4-bromo-1-chloro-2-ethoxybenzene. This research is vital in understanding the formation mechanisms of various fluorinated compounds through electrochemical processes (Horio et al., 1996).
Halogenation of Polyalkylbenzenes
Research by Bovonsombat and Mcnelis (1993) involved the ring halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts. This process includes the use of chemicals related to this compound, highlighting its potential in synthetic chemistry (Bovonsombat & Mcnelis, 1993).
Study of Halogen Bonding
Pigge et al. (2006) conducted a study on the structures of 4-halotriaroylbenzenes, which are related to this compound. Their work contributes to the understanding of halogen bonding as structural determinants in these compounds (Pigge, Vangala, & Swenson, 2006).
Utilization as a Sterically Protecting Group
Yoshifuji et al. (1993) explored the use of sterically hindered bromobenzene, which includes compounds like this compound, in stabilizing low-coordinate phosphorus compounds. This study is significant for its application in organic synthesis and material science (Yoshifuji, Kamijo, & Toyota, 1993).
In Atmospheric Chemistry
Führer and Ballschmiter (1998) researched the presence of bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean. Their study is important for understanding the environmental distribution and impact of organohalogens like this compound (Führer & Ballschmiter, 1998).
Vapor Pressure Data Assessment
Oonk et al. (1998) conducted a study on the vapor pressures of compounds including 1-bromo-4-chlorobenzene, which is chemically related to this compound. This research provides valuable data for the thermodynamic properties of such compounds (Oonk, Van Der Linde, Huinink, & Blok, 1998).
Metabolism Study in Rabbits
Bray, James, and Thorpe (1958) investigated the metabolism of halogenonitrobenzenes in rabbits, which includes compounds structurally similar to this compound. Such studies are crucial in understanding the biological interactions and transformations of these compounds (Bray, James, & Thorpe, 1958).
Electrosynthesis and Characterization
Research by Moustafid et al. (1991) on the electrosynthesis of polymers from compounds like 1-methoxy-4-ethoxybenzene is relevant in the context of this compound, as it opens avenues for material applications (Moustafid et al., 1991).
Photoreduction Studies
A study by Wubbels, Snyder, and Coughlin (1988) involved the photoreduction of 4-bromonitrobenzene, a compound structurally related to this compound. This research is significant for its implications in chemical reactions under light irradiation (Wubbels, Snyder, & Coughlin, 1988).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1-chloro-2-ethoxybenzene is the benzylic position of the benzene ring . The benzylic position is particularly reactive due to the resonance stabilization that can occur after it has undergone a reaction .
Mode of Action
The compound interacts with its target through a series of reactions. These include free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic aromatic substitution reactions of the benzene ring . These reactions are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This process involves the transformation of the original benzene ring, leading to the creation of a new compound with potentially different properties .
Properties
IUPAC Name |
4-bromo-1-chloro-2-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYBGPXRAMZWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679257 | |
Record name | 4-Bromo-1-chloro-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-61-0 | |
Record name | 4-Bromo-1-chloro-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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